molecular formula C17H24N2O3 B10933318 Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate

Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate

Cat. No.: B10933318
M. Wt: 304.4 g/mol
InChI Key: KBVZNTCDTWXBCJ-UHFFFAOYSA-N
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Description

ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a piperidine ring, an ethyl ester group, and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification reactions using ethyl alcohol and an acid catalyst.

    Attachment of the Toluidine Moiety: The toluidine moiety is attached through a nucleophilic substitution reaction, where the toluidine acts as a nucleophile.

Industrial Production Methods

In industrial settings, the production of ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the toluidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 1-[2-(2-methylanilino)-2-oxoethyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)14-8-10-19(11-9-14)12-16(20)18-15-7-5-4-6-13(15)2/h4-7,14H,3,8-12H2,1-2H3,(H,18,20)

InChI Key

KBVZNTCDTWXBCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC=CC=C2C

Origin of Product

United States

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